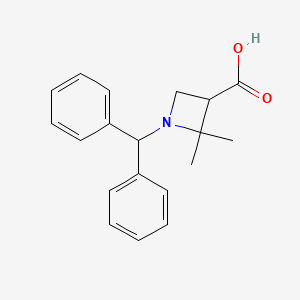![molecular formula C31H21F6O4P B12937072 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937072.png)
12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide: is a complex organophosphorus compound It is characterized by the presence of trifluoromethyl groups and a dioxaphosphocine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One of the key steps includes the formation of the dioxaphosphocine ring. This can be achieved through the reaction of appropriate indene derivatives with phosphorus trichloride, followed by hydrolysis and oxidation steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would typically involve scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of various oxidized derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Catalysts like palladium or nickel complexes are often employed in substitution reactions involving trifluoromethyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, where it can form complexes with various metals.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, the compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers or coatings that require specific chemical properties .
Mécanisme D'action
The mechanism by which 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects is primarily through its interaction with metal centers in coordination complexes. The dioxaphosphocine ring can act as a chelating agent, stabilizing the metal center and facilitating various catalytic processes. The trifluoromethyl groups can influence the electronic properties of the compound, enhancing its reactivity in certain reactions .
Comparaison Avec Des Composés Similaires
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their reactivity and applications in medicinal chemistry.
Trifluoromethyl phenyl sulfones: These compounds also contain trifluoromethyl groups and are used in various synthetic applications.
Uniqueness: What sets 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide apart is its dioxaphosphocine ring structure, which provides unique coordination chemistry properties. This makes it particularly valuable in the study of metal-ligand interactions and catalysis.
Propriétés
Formule moléculaire |
C31H21F6O4P |
|---|---|
Poids moléculaire |
602.5 g/mol |
Nom IUPAC |
12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C31H21F6O4P/c32-30(33,34)23-7-3-1-5-19(23)21-11-9-17-13-15-29-16-14-18-10-12-22(20-6-2-4-8-24(20)31(35,36)37)28(26(18)29)41-42(38,39)40-27(21)25(17)29/h1-12H,13-16H2,(H,38,39) |
Clé InChI |
WZKXXIFTSODHOM-UHFFFAOYSA-N |
SMILES canonique |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=CC=C5C(F)(F)F)OP(=O)(OC6=C(C=CC1=C36)C7=CC=CC=C7C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione](/img/structure/B12937018.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-](/img/structure/B12937022.png)



![(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12937046.png)




